molecular formula C5H6BrN B6187353 rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis CAS No. 2639417-69-7

rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis

Cat. No.: B6187353
CAS No.: 2639417-69-7
M. Wt: 160
InChI Key:
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Description

Rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis is a useful research compound. Its molecular formula is C5H6BrN and its molecular weight is 160. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the preparation of the cyclobutane ring, introduction of the nitrile group, and bromination of the molecule. The stereochemistry of the final product can be controlled by the choice of starting materials and reaction conditions.", "Starting Materials": ["Cyclobutene", "Sodium cyanide", "Bromine", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol"], "Reaction": ["Step 1: Cyclobutene is treated with sodium cyanide in the presence of acetic acid to form (1R,3R)-cyclobutane-1-carbonitrile.", "Step 2: The nitrile group is converted to the corresponding carboxylic acid by treatment with hydrogen peroxide and sodium hydroxide.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride by treatment with thionyl chloride.", "Step 4: The acid chloride is reacted with sodium bicarbonate and methanol to form the corresponding methyl ester.", "Step 5: The methyl ester is brominated using bromine in the presence of a Lewis acid catalyst to form rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis." ] }

CAS No.

2639417-69-7

Molecular Formula

C5H6BrN

Molecular Weight

160

Purity

95

Origin of Product

United States

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